molecular formula C20H14F6N2O2 B1592343 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene CAS No. 94525-05-0

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene

Cat. No.: B1592343
CAS No.: 94525-05-0
M. Wt: 428.3 g/mol
InChI Key: LACZRKUWKHQVKS-UHFFFAOYSA-N
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Description

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is an aminophenyl ether with two trifluoromethyl groups in the amine interstitial position. It is a precursor for the synthesis of polyimides, with high heat resistance (5% heat loss at 525°C), extraordinary mechanical properties (tensile strength >60 MPa, Young’s modulus >4 GPa) and excellent insulating properties (breakdown strength >358 kV/mm) .


Synthesis Analysis

The synthesis of this compound involves a mixture of 0.1 mol of the compound, 0.1 mol ODPA and 200 ml DMAc added into a three-necked flask. The mixture is stirred at room temperature for 4 hours, and then 30 ml Triethylamine and 80 ml Acetic anhydride are slowly added .


Molecular Structure Analysis

The molecular formula of this compound is C20H14F6N2O2, with a molecular weight of 428.33 . The X-Ray study of the packing pattern in the crystals of the compounds revealed that the molecules are held together through many weak van der Waals intramolecular bonds .


Chemical Reactions Analysis

The spatial effect of the trifluoromethyl group reduces intermolecular aggregation, leading to a low refractive index and high transparency to the polyimide . The polyimides derived from this compound can be used as interlayers for current collectors in high energy lithium-ion batteries .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C. It has a purity of >98.0% (T) (HPLC). Its melting point ranges from 132.0 to 136.0 °C, and it is soluble in methanol .

Scientific Research Applications

Synthesis and Characterization of Novel Fluorine-containing Polyetherimide

  • This study involves the synthesis of 1,4-bis(2-trifluoromethyl-4-aminophenoxy)benzene and its application in producing novel fluorine-containing polyetherimide. The material demonstrates significant properties characterized by Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) technologies (Yu Xin-hai, 2010).

Properties of Soluble Polyimides

  • Research on the soluble, thermal, optical, and gas permeability properties of polyimides synthesized from 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene. These polyimides show flexibility and toughness, with high glass transition temperatures and thermal stability (Zhiming Qiu et al., 2006).

Organosoluble and Light-Colored Fluorinated Semialicyclic Polyimide

  • The study focuses on the synthesis of fluorinated semialicyclic polyimides using this compound. These polyimides exhibited excellent solubility, good optical transparency, and high thermal stability (Yunhua Lu et al., 2012).

Synthesis and Properties of Polyimides Containing Tert-Butyl Group

  • Investigates the synthesis of polyimides incorporating tert-butyl and trifluoromethyl groups using this compound. These polyimides demonstrate excellent solubility and good thermal and optical properties (Yunhua Lu et al., 2013).

Synthesis and Characterization of Organosoluble Ditritluoromethylated Aromatic Polyimides

  • This research presents the synthesis of ditrifluoromethylated aromatic polyimides from novel diamine monomers, including this compound. The polyimides show high thermal stability, good solubility, and excellent mechanical properties (Baijun Liu et al., 2005).

Mechanism of Action

The spatial effect of the trifluoromethyl group reduces intermolecular aggregation, leading to a low refractive index and high transparency to the polyimide .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. After handling, it is recommended to wash skin thoroughly. Protective gloves and clothing should be worn. If swallowed, rinse mouth and contact a doctor if feeling unwell .

Future Directions

The polyimides derived from 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene can be used as interlayers for current collectors in high energy lithium-ion batteries. This type of current collectors improves 16–26% specific energy and can self-extinguish fires under short circuits .

Properties

IUPAC Name

4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F6N2O2/c21-19(22,23)15-9-11(27)1-7-17(15)29-13-3-5-14(6-4-13)30-18-8-2-12(28)10-16(18)20(24,25)26/h1-10H,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACZRKUWKHQVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600107
Record name 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94525-05-0
Record name 4,4′-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94525-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene?

A1: The molecular formula of this compound is C20H14F6N2O2. Its molecular weight is 428.34 g/mol.

Q2: How does the introduction of this compound affect the solubility of polyimides?

A2: The incorporation of this compound generally enhances the solubility of polyimides in various solvents. This improvement stems from the presence of both trifluoromethyl (-CF3) groups and ether linkages (-O-) within the diamine structure. [, , , , , ] These groups disrupt chain packing, reduce intermolecular interactions, and increase free volume within the polymer matrix, thereby facilitating solvation.

Q3: What is the impact of varying the mole ratio of this compound in copolyimides?

A3: Adjusting the mole ratio of this compound during copolyimide synthesis allows for fine-tuning of the material's properties. For example, increasing its ratio can lead to enhanced solubility [], while a higher ratio of the structurally rigid 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine component leads to higher glass transition temperatures. [] Researchers can tailor the final polymer's characteristics, such as solubility, glass transition temperature, and optical properties, by manipulating the relative amounts of different monomers.

Q4: What are the typical applications for polyimides synthesized with this compound?

A4: Polyimides containing this compound are explored for applications demanding high performance under extreme conditions. These include:

  • Microelectronics and Optoelectronics: Their low dielectric constants, high thermal stability, good mechanical strength, and optical transparency make them suitable for use as interlayer dielectrics, flexible substrates, and waveguide materials. [, , , , , ]
  • Adhesives: Their melt processability and strong adhesion properties make them attractive for high-temperature adhesive applications. [, ]
  • Gas Separation Membranes: The ability to tailor their permeability and selectivity makes them promising candidates for gas separation membranes. []

Q5: What is the role of phthalic anhydride in polyimide synthesis involving this compound?

A5: Phthalic anhydride can be used as an end-capping agent in the synthesis of polyimides using this compound. This technique allows for the control of the molecular weight of the resulting polyimide, which in turn influences its melt viscosity and processability. [, ]

Q6: How does the structure of this compound contribute to the optical properties of polyimides?

A6: The structure of this compound contributes to the light color and transparency of the resulting polyimides. The presence of fluorine atoms and the specific arrangement of aromatic rings can reduce charge-transfer complex formation, leading to lower color intensity and higher transparency in the visible light region. [, , ]

Q7: Are there any studies on the environmental impact of this compound-based polyimides?

A7: While specific research on the environmental impact of polyimides derived from this compound is limited, the inherent stability and resistance to degradation of polyimides pose challenges for their recyclability and biodegradability. [] Developing strategies for the responsible disposal and potential recycling of these high-performance polymers is crucial for minimizing their environmental footprint.

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